

4-Ethynylpyridin-2-amine Hydrochloride: Structural & Functional Guide

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Compound of Interest

Compound Name: *4-Ethynylpyridin-2-amine
hydrochloride*

CAS No.: *1686158-90-6*

Cat. No.: *B1459749*

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Molecular Identity & Physicochemical Profile

4-Ethynylpyridin-2-amine hydrochloride is a salt form of a functionalized pyridine, combining a hydrogen-bond donor/acceptor motif (2-aminopyridine) with a rigid, reactive alkyne handle. It serves as a "privileged scaffold" in the design of kinase inhibitors and as a bio-orthogonal tag in chemical biology.

Property	Technical Specification
IUPAC Name	4-Ethynylpyridin-2-amine hydrochloride
CAS Number (Free Base)	1094679-27-2
CAS Number (Salt)	Not widely indexed; Custom synthesis typical
Molecular Formula	C ₇ H ₆ N ₂ · HCl
Molecular Weight	118.14 (Free Base) + 36.46 (HCl) ≈ 154.60 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	High in Water, DMSO, MeOH; Low in non-polar solvents (DCM, Hexanes)
pKa (Predicted)	~6.8 (Pyridine N), ~25 (Alkyne C-H)
SMILES	<chem>C#CC1=CC(N)=NC=C1.Cl</chem>

Structural Analysis & Pharmacophore Features

The molecule is composed of three distinct functional zones, each contributing to its utility in drug discovery:

- The Hinge-Binding Motif (2-Aminopyridine):
 - The pyridine nitrogen (N1) acts as a hydrogen bond acceptor.
 - The exocyclic amino group (C2-NH₂) acts as a hydrogen bond donor.
 - Significance: This "Donor-Acceptor" pattern mimics the adenine ring of ATP, allowing the molecule to anchor effectively into the hinge region of kinase active sites (e.g., CDK2, iNOS, PI3K).
- The Alkyne Warhead (4-Ethynyl):
 - Sterics: The linear geometry of the ethynyl group extends into the solvent-accessible pocket or hydrophobic back-pocket of an enzyme without imposing significant steric bulk.

- Reactivity: It serves as a handle for Sonogashira coupling (to build larger inhibitors) or Click Chemistry (CuAAC) for attaching fluorophores or PROTAC linkers.
- The Hydrochloride Salt:
 - Protonation occurs at the pyridine nitrogen (N1), the most basic site.
 - Effect: Disrupts the crystal lattice of the free base, significantly enhancing aqueous solubility for biological assays and improving shelf-life stability by preventing oxidation of the amine.

Synthetic Pathways & Process Chemistry

The synthesis of **4-Ethynylpyridin-2-amine hydrochloride** typically proceeds via a Sonogashira cross-coupling strategy, starting from the commercially available 2-amino-4-bromopyridine.

Synthesis Workflow Diagram



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Figure 1: Step-wise synthetic route from halogenated precursor to the final hydrochloride salt.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling

- Charge: A reaction vessel is charged with 2-amino-4-bromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).
- Solvent: Anhydrous THF or DMF is added, followed by Triethylamine (3.0 eq).
- Addition: Trimethylsilylacetylene (1.2 eq) is added dropwise under nitrogen atmosphere.
- Reaction: Heat to 60–80°C for 4–12 hours. Monitor by TLC/LCMS for disappearance of bromide.

- Workup: Filter through Celite to remove catalyst. Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Step 2: Desilylation (Deprotection)

- Dissolve the TMS-intermediate in Methanol.
- Add Potassium Carbonate (K_2CO_3) (2.0 eq) and stir at room temperature for 1–2 hours.
- Concentrate, dilute with water, and extract with Ethyl Acetate.
- Dry organic layer (Na_2SO_4) and concentrate to yield the Free Base.

Step 3: Hydrochloride Salt Formation

- Dissolve the Free Base in a minimal amount of anhydrous Dioxane or Ethanol.
- Cool to 0°C.
- Slowly add 4M HCl in Dioxane (1.1 eq) dropwise. A white precipitate should form immediately.
- Stir for 30 minutes, filter the solid, and wash with cold Diethyl Ether.
- Drying: Dry under high vacuum to remove trace solvents.

Analytical Characterization

To validate the structure, the following spectral data is expected.

1H NMR (DMSO- d_6 , 400 MHz) Prediction:

- δ 13.5-14.0 ppm (br s, 1H): Pyridinium N-H⁺ (Salt specific).
- δ 8.0-8.5 ppm (br s, 2H): Exocyclic -NH₂ (shifts downfield due to salt form).
- δ 7.85 ppm (d, J=6.0 Hz, 1H): H6 proton (adjacent to Nitrogen).
- δ 6.95 ppm (s, 1H): H3 proton (isolated between amino and alkyne).

- δ 6.80 ppm (dd, J=6.0, 1.5 Hz, 1H): H5 proton.
- δ 4.60 ppm (s, 1H): Acetylenic proton (C \equiv C-H).

Mass Spectrometry (ESI+):

- [M+H]⁺: Calculated m/z = 119.06 (Free base protonated).
- Fragment: Loss of acetylene (-26 Da) is a common fragmentation pathway.

Applications in Drug Discovery

- Kinase Inhibitor Design (Fragment-Based): The 2-aminopyridine motif is a classic "hinge binder." Researchers use this molecule to target kinases such as CDK2, VEGFR, and iNOS. The alkyne group allows the fragment to be "grown" into a hydrophobic pocket using coupling reactions, increasing potency and selectivity.
- Bio-Orthogonal Labeling: The terminal alkyne acts as a "click handle." In chemical proteomics, this molecule can be used as a probe. Once bound to a target protein, the alkyne can be reacted with an azide-fluorophore (via CuAAC) to visualize the protein location or with an azide-biotin for enrichment.
- Covalent Inhibition: While less common than acrylamides, the alkyne can be activated to form covalent bonds with active site cysteines in specific catalytic environments, leading to irreversible inhibition.

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